

Purity Analysis of Commercial Tetraisopropyl Orthosilicate: A Comparative Guide

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Compound of Interest

Compound Name: Tetraisopropyl orthosilicate

Cat. No.: B157079

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For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. **Tetraisopropyl orthosilicate** (TIPS), a versatile silicon alkoxide, is a key precursor in the synthesis of silica-based materials used in applications ranging from chromatography to controlled-release drug delivery systems. The presence of impurities can significantly impact the physicochemical properties of the final product, affecting performance and reproducibility. This guide provides a comparative analysis of the purity of commercial-grade **tetraisopropyl orthosilicate**, supported by detailed experimental protocols for its characterization.

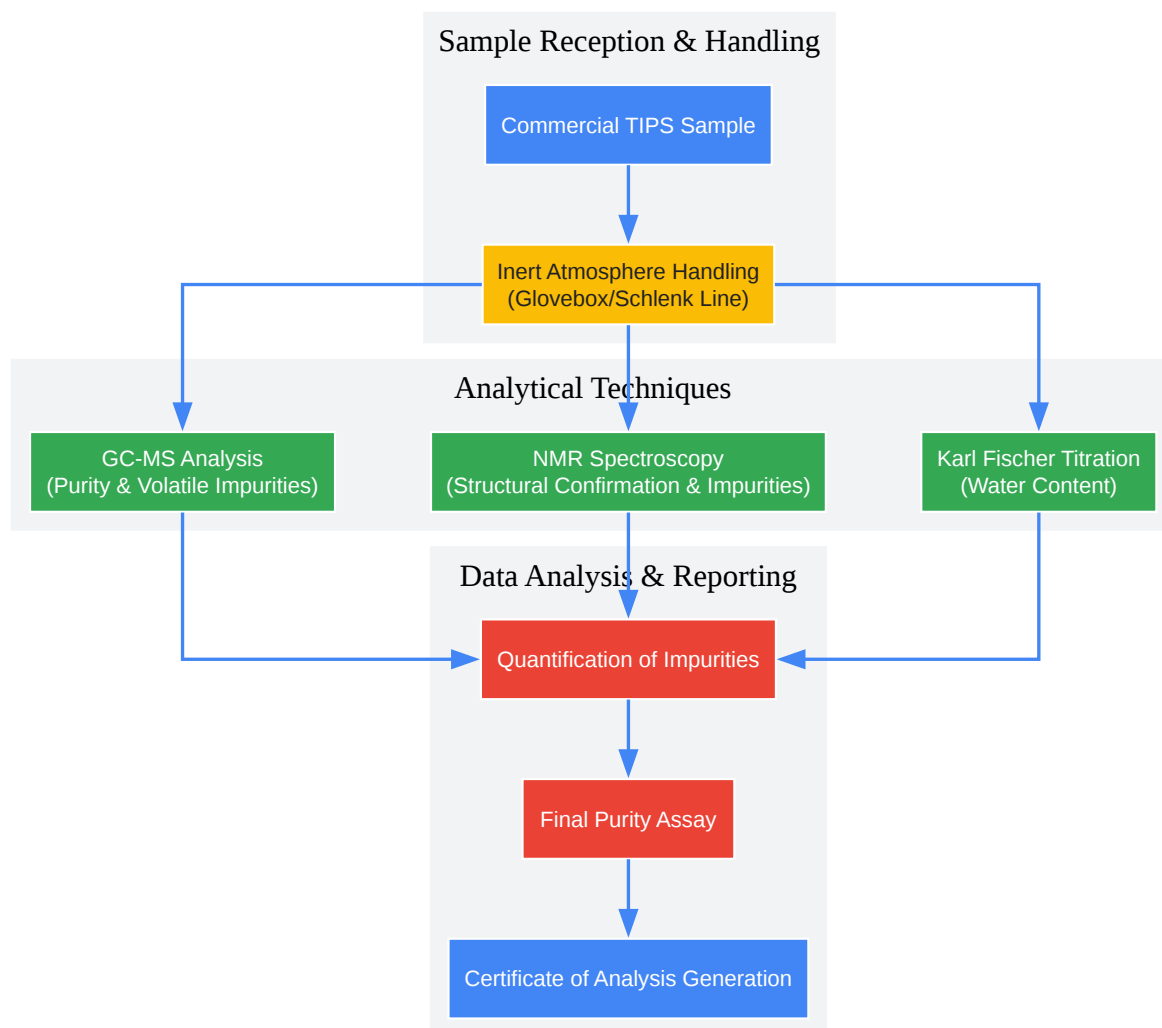
Comparison of Commercial Tetraisopropyl Orthosilicate

The purity of **tetraisopropyl orthosilicate** from various commercial suppliers is typically stated as $\geq 98\%$. However, the nature and concentration of residual impurities can vary. The primary impurities often include isopropanol (a reactant in the synthesis of TIPS), water, and partially hydrolyzed oligomeric species. Below is a summary of representative purity data for commercial TIPS from three fictionalized suppliers, based on typical analytical findings.

Parameter	Supplier A (Standard Grade)	Supplier B (High Purity)	Supplier C (Premium Grade)
Purity (by GC, %)	98.5	99.5	>99.9
Isopropanol (ppm)	< 1000	< 500	< 100
Water Content (ppm)	< 200	< 100	< 50
Oligomeric Species (%)	< 0.5	< 0.1	Not Detected
Trace Metals (ppb)	< 50	< 20	< 10

Experimental Workflow for Purity Analysis

The following diagram illustrates the comprehensive workflow for the purity analysis of **tetraisopropyl orthosilicate**, encompassing initial sample handling and the key analytical techniques employed.



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*Workflow for the purity analysis of **tetraisopropyl orthosilicate**.*

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

This method is used to determine the purity of **tetraisopropyl orthosilicate** and to identify and quantify volatile impurities such as isopropanol.

- Instrumentation:
 - Gas chromatograph equipped with a mass selective detector (MSD).
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- GC Conditions:
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[\[1\]](#)
 - Inlet Temperature: 250°C.
 - Injection Volume: 1 µL in split mode (split ratio 50:1).
 - Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 15°C/min to 280°C.
 - Final hold: Hold at 280°C for 5 minutes.
- MS Conditions:
 - Ion Source Temperature: 230°C.[\[1\]](#)
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[1\]](#)
 - Mass Range: m/z 35-500.
- Sample Preparation:

- Prepare a 1% (v/v) solution of the **tetraisopropyl orthosilicate** sample in anhydrous hexane.
- Vortex the solution to ensure homogeneity.
- Inject into the GC-MS system.
- Data Analysis:
 - The purity is determined by the area percentage of the main peak corresponding to **tetraisopropyl orthosilicate**.
 - Impurities are identified by their mass spectra and retention times, and quantified using external or internal standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is employed for the structural confirmation of **tetraisopropyl orthosilicate** and the detection of non-volatile impurities, including oligomeric species.

- Instrumentation:
 - 400 MHz (or higher) NMR spectrometer.
- ^1H NMR:
 - Solvent: Chloroform-d (CDCl_3).
 - Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl_3 .
 - Expected Chemical Shifts (δ):
 - ~4.3 ppm (septet, 4H, $-\text{OCH}(\text{CH}_3)_2$).
 - ~1.2 ppm (doublet, 24H, $-\text{OCH}(\text{CH}_3)_2$).
- ^{13}C NMR:

- Solvent: CDCl_3 .
- Procedure: Use the same sample as for ^1H NMR.
- Expected Chemical Shifts (δ):
 - ~65 ppm ($-\text{OCH}(\text{CH}_3)_2$).
 - ~25 ppm ($-\text{OCH}(\text{CH}_3)_2$).
- ^{29}Si NMR:
 - Solvent: CDCl_3 with a relaxation agent such as $\text{Cr}(\text{acac})_3$.
 - Procedure: Prepare a more concentrated sample (~100 mg in 0.7 mL CDCl_3).
 - Expected Chemical Shift (δ):
 - Approximately -85 to -90 ppm.
- Data Analysis:
 - The presence of unexpected signals in the ^1H , ^{13}C , or ^{29}Si spectra may indicate the presence of impurities. Oligomeric species will show additional, broader signals in the ^{29}Si NMR spectrum at different chemical shifts.

Karl Fischer Titration for Water Content

The water content in **tetraisopropyl orthosilicate** is a critical parameter and is accurately determined by Karl Fischer titration.

- Instrumentation:
 - Volumetric or coulometric Karl Fischer titrator. For the expected low water content, a coulometric titrator is preferred for higher accuracy.
- Reagents:
 - Anhydrous methanol or a specialized Karl Fischer solvent for aldehydes and ketones.

- Karl Fischer reagent (iodine, sulfur dioxide, base in a suitable solvent).[2]
- Procedure (Coulometric):
 - The titration cell is pre-titrated to a dry endpoint.
 - A known mass of the **tetraisopropyl orthosilicate** sample (typically 1-2 g) is accurately weighed and injected directly into the titration cell.
 - The sample is stirred to dissolve, and the titration is initiated.
 - The instrument automatically titrates the water present and calculates the water content.
- Data Analysis:
 - The result is typically expressed in parts per million (ppm) or weight percentage (%). The choice between volumetric and coulometric methods depends on the expected water content, with coulometry being more suitable for trace amounts.[2]

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References

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